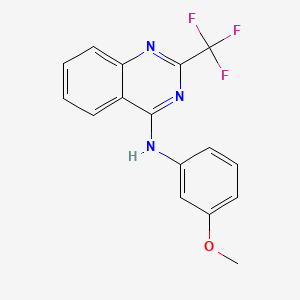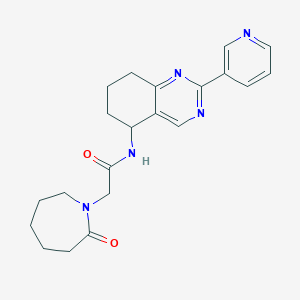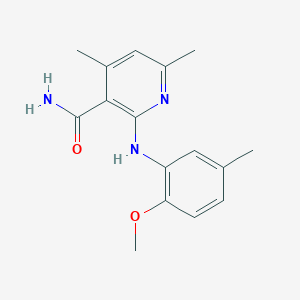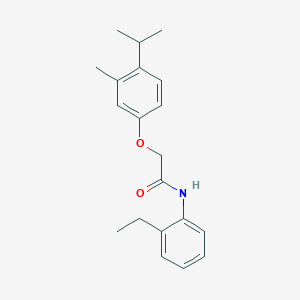![molecular formula C16H18Cl2N2O2 B5650919 6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one](/img/structure/B5650919.png)
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, a diazepane ring, and a chromen-4-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, which can be derived from salicylaldehyde and an appropriate acetophenone derivative.
Diazepane Ring Formation: The diazepane ring is introduced through a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the chlorinated chromen-4-one intermediate.
Final Product: The final step involves purification and characterization of the compound using techniques such as recrystallization and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-3-methylchromone
- 6,8-dichloro-3-formylchromone
- 6,8-dichloro-3-cyanochromone
Uniqueness
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties compared to other chromone derivatives. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological activities.
Properties
IUPAC Name |
6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-19-3-2-4-20(6-5-19)9-11-10-22-16-13(15(11)21)7-12(17)8-14(16)18/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVPDXUBFPYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B5650850.png)
![8-(8-chloro-2-quinolinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650858.png)
![(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B5650867.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol](/img/structure/B5650881.png)
![6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5650889.png)


![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5650908.png)

![2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B5650917.png)
![5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650925.png)
![6-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5650933.png)
![3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5650936.png)

